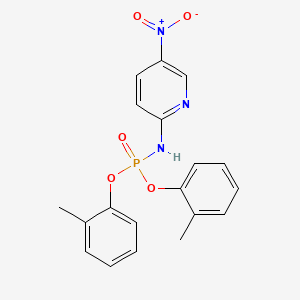
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoramidate group, which consists of a phosphorus atom bonded to an oxygen atom and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate typically involves the reaction of 5-nitropyridine-2-amine with a suitable phosphorochloridate derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphoramidate bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the presence of a catalyst or a strong base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows it to participate in redox reactions, which can influence cellular processes. Additionally, the phosphoramidate group can interact with nucleophiles, leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylphenyl)(5-methylpyridin-2-yl)phosphoramidate
- Bis(4-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate
Uniqueness
Bis(2-methylphenyl)(5-nitropyridin-2-yl)phosphoramidate is unique due to the presence of both the nitro group and the phosphoramidate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. Its structural features also contribute to its potential biological activity, distinguishing it from other similar compounds .
Properties
CAS No. |
3246-49-9 |
|---|---|
Molecular Formula |
C19H18N3O5P |
Molecular Weight |
399.3 g/mol |
IUPAC Name |
N-bis(2-methylphenoxy)phosphoryl-5-nitropyridin-2-amine |
InChI |
InChI=1S/C19H18N3O5P/c1-14-7-3-5-9-17(14)26-28(25,27-18-10-6-4-8-15(18)2)21-19-12-11-16(13-20-19)22(23)24/h3-13H,1-2H3,(H,20,21,25) |
InChI Key |
LDQOUYBMAMPLMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OP(=O)(NC2=NC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















